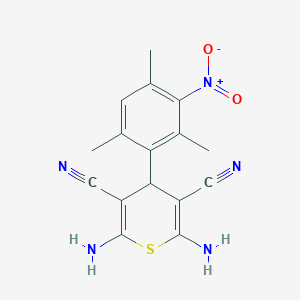![molecular formula C26H18BrNO5S B4996746 4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate, commonly known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPB is a member of the class of benzoates, which are organic compounds that contain a benzene ring with a carboxylic acid group attached. The compound has a molecular weight of 542.39 g/mol and a melting point of 186-188°C.
Mecanismo De Acción
BPPB works by binding to the active site of PTPs and inhibiting their activity. This leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways. The compound has been shown to selectively inhibit certain PTPs, such as PTP1B, while having little effect on others.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, BPPB has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. BPPB has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPPB in lab experiments is its specificity for certain PTPs, which allows for targeted inhibition of these enzymes. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on BPPB. One area of interest is the compound's potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could explore the compound's potential as an antimicrobial agent or its ability to protect against oxidative stress. Finally, research could focus on developing new synthesis methods for BPPB that improve its solubility and make it more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis of BPPB involves a multistep process that begins with the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. The resulting compound is then reacted with N-(phenylsulfonyl)benzamide to form 4-(benzoyl(phenylsulfonyl)amino)-2-bromobenzoic acid. Finally, this compound is esterified with benzoyl chloride to form BPPB.
Aplicaciones Científicas De Investigación
BPPB has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in the regulation of cellular signaling pathways. By inhibiting PTP activity, BPPB has been shown to have anti-inflammatory and anti-tumor effects.
Propiedades
IUPAC Name |
[4-[benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrNO5S/c27-23-18-21(16-17-24(23)33-26(30)20-12-6-2-7-13-20)28(25(29)19-10-4-1-5-11-19)34(31,32)22-14-8-3-9-15-22/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPHSCSILOWAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

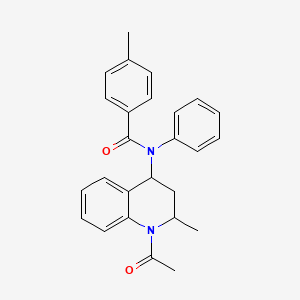
![ethyl N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B4996671.png)
![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)
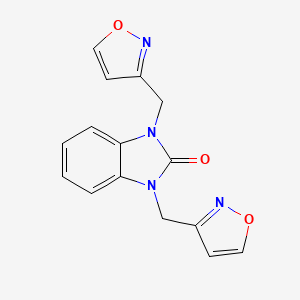
![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)
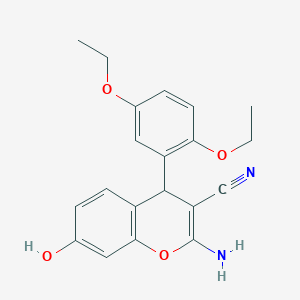

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)
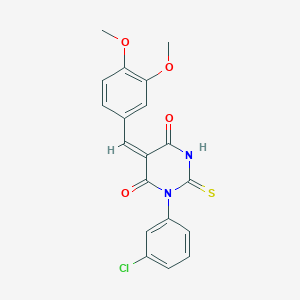
![N-(3-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4996718.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)
![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)
